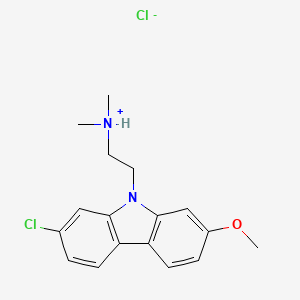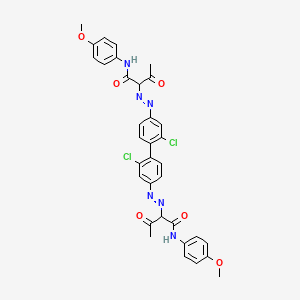
2,2'-((2,2'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide is a complex organic compound characterized by its multiple diazenyl and methoxyanilino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Diazotization: The formation of diazonium salts from aromatic amines.
Coupling Reactions: The reaction of diazonium salts with phenolic or aniline derivatives to form azo compounds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc in acetic acid.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo groups.
作用機序
The mechanism of action of 2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the methoxyanilino groups can interact with specific receptors, modulating their function and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide: This compound is unique due to its specific substitution pattern and the presence of multiple functional groups.
2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide: Similar compounds include other azo compounds with different substituents on the aromatic rings.
Uniqueness
The uniqueness of 2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
20139-62-2 |
|---|---|
分子式 |
C34H30Cl2N6O6 |
分子量 |
689.5 g/mol |
IUPAC名 |
2-[[3-chloro-4-[2-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C34H30Cl2N6O6/c1-19(43)31(33(45)37-21-5-11-25(47-3)12-6-21)41-39-23-9-15-27(29(35)17-23)28-16-10-24(18-30(28)36)40-42-32(20(2)44)34(46)38-22-7-13-26(48-4)14-8-22/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46) |
InChIキー |
JFXMNXSPYGVWSS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



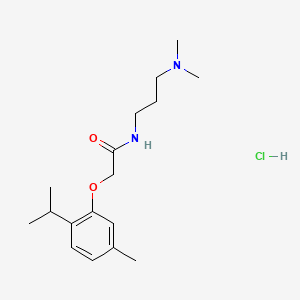
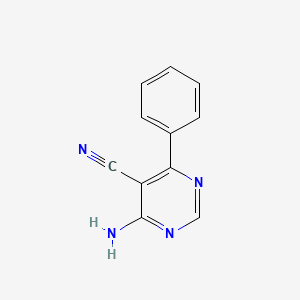
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)
![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)
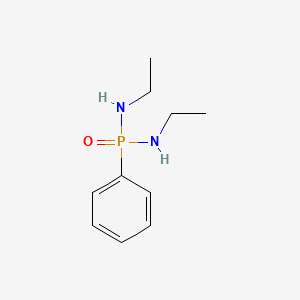
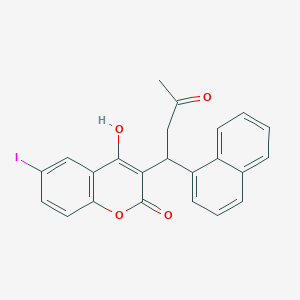
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)
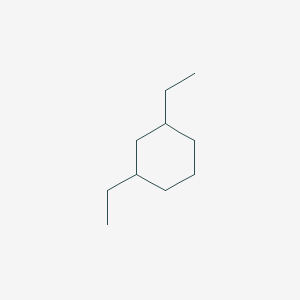
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)

![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
